molecular formula C23H26N2O2S B11350338 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11350338
M. Wt: 394.5 g/mol
InChI Key: WODQOXZCSXXLCD-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a thiazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group.

    Formation of the Acetamide Moiety: The acetamide group is typically introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenoxy group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: These compounds share the phenoxyacetamide moiety and may exhibit similar biological activities.

    Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which can lead to distinct chemical and biological properties. The presence of both the thiazole ring and the phenoxy group allows for a wide range of interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H26N2O2S/c1-16(2)18-8-10-21(11-9-18)27-14-22(26)24-13-12-20-15-28-23(25-20)19-6-4-17(3)5-7-19/h4-11,15-16H,12-14H2,1-3H3,(H,24,26)

InChI Key

WODQOXZCSXXLCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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